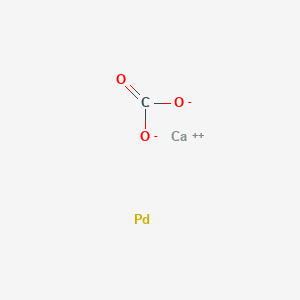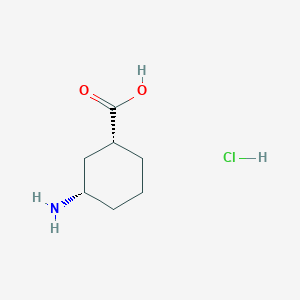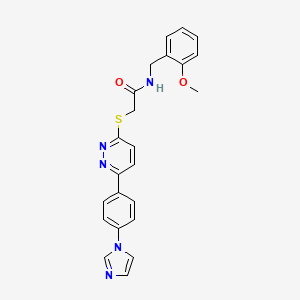![molecular formula C21H22ClN3O3S B2508063 N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950313-81-2](/img/structure/B2508063.png)
N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components, such as a thieno[2,3-d]pyrimidin ring system, which is a common motif in medicinal chemistry for its potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride leads to new cyclization products, indicating the reactivity of such thieno[2,3-d]pyrimidin systems under certain conditions . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves multiple steps, including the formation of esters, hydrazides, and 1,3,4-oxadiazol-2-thiols, before the final coupling reaction . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, revealing its geometry and confirming the presence of a thieno[3,2-d]pyrimidin core . This suggests that similar analytical methods could be employed to determine the precise structure of the compound under analysis.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with the formation of 1,2,4-oxadiazole rings from amidines and the synthesis of oxadiazolylthio derivatives . These reactions demonstrate the potential for the compound to undergo various transformations, which could be useful in further derivatization or in understanding its mechanism of action.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of the compound are not provided, related compounds have been characterized. For instance, the crystallographic data for a thiadiazolopyrimidin derivative was reported, including its space group and cell dimensions . Such information is crucial for understanding the compound's behavior in different environments and could be predictive of its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The synthesis of thienopyrimidine derivatives and related compounds plays a significant role in heterocyclic chemistry, contributing to the development of novel compounds with potential therapeutic applications. For instance, the work by Harb, Hussein, and Mousa (2006) on acetoacetanilides in heterocyclic synthesis showcases the creation of thienopyridines among other fused derivatives, highlighting the versatility of these compounds in generating bioactive molecules (Harb, Hussein, & Mousa, 2006).
Antimicrobial and Anti-inflammatory Applications
Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity against fungi, bacteria, and inflammation, suggesting the potential of these compounds in treating infectious diseases and inflammatory conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Cytotoxic Activities and Cancer Research
The exploration of thienopyrimidine derivatives extends to the evaluation of their cytotoxic activities against various cancer cell lines. For example, compounds synthesized by Toolabi et al. (2019) showed significant antiproliferative activities, indicating their potential as therapeutic agents in cancer treatment (Toolabi et al., 2019).
Herbicidal Activity
In addition to biomedical applications, thienopyrimidine derivatives have been assessed for their selective herbicidal activity, as demonstrated by Liu and Shi (2014), who designed and synthesized novel compounds with moderate to good efficacy against certain plant species (Liu & Shi, 2014).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-28-15-8-7-12(11-14(15)22)23-18(26)10-9-17-24-20(27)19-13-5-3-2-4-6-16(13)29-21(19)25-17/h7-8,11H,2-6,9-10H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDARUKWINFTIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)
![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)



![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
